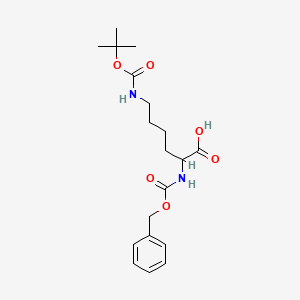

Z-Lys(Boc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-Lys(Boc)-OH is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes both a phenylmethoxycarbonyl and a 2-methylpropan-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-Lys(Boc)-OH typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of amino groups using carbamate protecting groups, followed by the coupling of the protected amino acids. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Análisis De Reacciones Químicas

Types of Reactions

Z-Lys(Boc)-OH can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Z-Lys(Boc)-OH has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.

Industry: The compound is used in the production of advanced materials and as a reagent in various chemical processes.

Mecanismo De Acción

The mechanism of action of Z-Lys(Boc)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-L-phenylalanine: Similar in structure, with a Boc-protected amino group.

N-Cbz-L-lysine: Contains a Cbz-protected amino group, similar to the phenylmethoxycarbonyl group.

N-Fmoc-L-leucine: Features an Fmoc-protected amino group, used in peptide synthesis.

Uniqueness

Z-Lys(Boc)-OH is unique due to its combination of protecting groups and its specific molecular structure, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex peptides and organic molecules.

Actividad Biológica

Z-Lys(Boc)-OH, also known as Z-lysine with a Boc (tert-butyloxycarbonyl) protecting group, is a derivative of the amino acid lysine. Its unique structure allows it to play significant roles in various biological activities, particularly in peptide synthesis and pharmacological applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and implications in therapeutic contexts.

Synthesis of this compound

This compound is synthesized through standard peptide chemistry techniques. The Boc group serves as a protective group for the amino functionality of lysine, facilitating its incorporation into peptides without unwanted side reactions. The general synthetic pathway involves:

- Protection of Lysine : The amino group of lysine is protected using the Boc group.

- Coupling Reactions : The protected lysine can then be coupled with other amino acids or peptide sequences using coupling reagents such as HOBt or DIC.

- Deprotection : After the desired peptide is formed, the Boc group can be removed under acidic conditions to yield the free amino acid or peptide.

Table 1: Summary of Synthesis Steps

| Step | Description |

|---|---|

| 1. Protection | Boc group added to lysine |

| 2. Coupling | Reaction with other amino acids |

| 3. Deprotection | Removal of Boc group to yield free amino acid |

This compound exhibits various biological activities primarily due to the properties of lysine itself, which include:

- Cationic Nature : The positive charge at physiological pH enhances interactions with negatively charged cellular components, facilitating cellular uptake and activity.

- Peptide Formation : As a building block in peptides, this compound contributes to the stability and bioactivity of therapeutic peptides.

Pharmacological Applications

Research has indicated that compounds incorporating this compound can exhibit significant pharmacological effects:

- Opioid Receptor Modulation : Studies have shown that when Z-Lys is incorporated into opioid peptides, it can influence receptor binding and activity profiles, potentially enhancing analgesic effects while reducing side effects .

- Antimicrobial Activity : Peptides containing lysine residues have demonstrated increased antimicrobial properties due to their cationic nature, which disrupts bacterial membranes .

- Cancer Therapy : this compound derivatives are being investigated as potential inhibitors of protein arginine methyltransferases (PRMTs), which are implicated in cancer progression .

Case Study 1: Opioid Peptides

In a study evaluating the effects of lysine at the C-terminus of opioid peptides, it was found that this compound-modified peptides exhibited enhanced binding affinity for delta-opioid receptors compared to their unmodified counterparts. This modification not only improved receptor affinity but also altered the pharmacodynamic profile, leading to increased efficacy in pain relief .

Case Study 2: Antimicrobial Peptides

A series of peptides synthesized using this compound showed promising antimicrobial activity against various pathogens. The presence of lysine was crucial for enhancing the positive charge and hydrophobicity of these peptides, leading to improved membrane disruption in bacterial cells .

Propiedades

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSBKEOCHROEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-60-8 |

Source

|

| Record name | 2389-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.